![molecular formula C18H18CuN2O2 B12893004 Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate
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Overview
Description
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a bis-Schiff base ligand derived from phenol and ethylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand is prepared by the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and ethylenediamine. The reaction is usually carried out in ethanol under reflux conditions.
Complexation with Copper Ion: The Schiff base ligand is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux until the complex is formed.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ligand Exchange Reactions
The compound undergoes ligand substitution due to the labile nature of its coordination bonds. The phenolic oxygen and imine nitrogen atoms provide chelation sites that can be selectively displaced by stronger field ligands.
Key Observations:
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Anion Effects : Weakly coordinating anions (e.g., PF₆⁻, BF₄⁻) enhance ligand lability, facilitating substitution with nucleophiles like cyanide or thiocyanate .
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Solvent Dependency : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates during ligand exchange, while protic solvents favor retention of the original coordination sphere.
Redox Reactions
The Cu(II) center participates in reversible electron-transfer processes, enabling catalytic applications in oxidation and reduction reactions.
Oxidation Reactions:
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Phenol Oxygenation : The complex catalyzes the conversion of phenols to o-quinones via a mononuclear Cu(II)-semiquinone intermediate. For example, 2,4-di-tert-butylphenol is oxidized to 3,5-di-tert-butyl-o-quinone under aerobic conditions (TON = 905, TOF = 302 h⁻¹) .
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Benzene Hydroxylation : In aqueous acetonitrile with H₂O₂, the cluster derivatives of this complex hydroxylate benzene to phenol at 80°C, achieving ~20% conversion .
Reduction Reactions:
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Cu(II) → Cu(I) : Reduction with NaBH₄ or ascorbate generates a Cu(I) species, which reacts with O₂ to form peroxo intermediates .
Comparative Catalytic Performance:
Mechanistic Insights
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Mononuclear Pathway : Unlike dinuclear tyrosinase, this complex operates via a single Cu center. O₂ activation involves sequential formation of Cu(II)-phenoxyl and Cu(II)-peroxo intermediates .
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Base Dependence : Addition of NEt₃ accelerates deprotonation of the phenol substrate, critical for semiquinone radical formation .
Comparison with Analogous Complexes
Stability and Reactivity Trade-offs
Scientific Research Applications
Biochemical Applications
1.1 DNA Interaction Studies
Recent research has highlighted the ability of copper(II) phenolate complexes to interact with DNA, which is crucial for understanding their potential as therapeutic agents. For instance, studies have demonstrated that certain mixed-ligand copper(II) complexes exhibit significant DNA binding and cleavage capabilities. These interactions were characterized using various techniques, including UV-visible spectroscopy and molecular docking simulations, revealing that these complexes can intercalate into DNA structures and induce cleavage in the presence of reducing agents like ascorbic acid .
1.2 Cytotoxicity Against Cancer Cells
The cytotoxic effects of copper(II) complexes have been evaluated in various human tumor cell lines. For example, complexes containing phenolate ligands have shown promising results in inhibiting the growth of A549 (lung cancer) and Huh7 (liver cancer) cells through mechanisms that involve oxidative stress induction and apoptosis . This suggests their potential utility in cancer therapy.
Catalytic Applications
2.1 Synthesis of Organic Compounds
Copper(II) phenolate complexes are also employed as catalysts in organic synthesis. They facilitate the hydroxylation of diaryliodonium salts to produce phenols and diaryl ethers efficiently. This one-pot reaction has been optimized to yield various functionalized products under mild conditions, showcasing the versatility of copper-based catalysts in synthetic organic chemistry .
2.2 Oxidation Reactions
In addition to synthesis, these complexes play a role in catalytic oxidation reactions. Research indicates that copper(II) complexes can mediate liquid phase partial oxidation processes, which are vital for producing fine chemicals and pharmaceuticals . The magnetic properties of these complexes further enhance their catalytic efficiency by allowing for better electron transfer during reactions.
Environmental Applications
3.1 Toxicity Reduction in Aquatic Systems
Studies have shown that copper(II) phenolate complexes can form non-toxic complexes with phenolic compounds, significantly reducing their toxicity towards aquatic organisms such as Daphnia magna. This complexation leads to a decrease in free copper ion concentration, mitigating the adverse effects associated with copper pollution in aquatic ecosystems .
3.2 Soil Chemistry and Pesticide Activity
Copper-based chemicals are widely used in agriculture as pesticides and fungicides. Recent findings suggest that these compounds can enhance the production of methyl halides (e.g., CH₃Br) from soil organic carbon under specific conditions, indicating their role in biogeochemical cycles and potential implications for soil health and crop productivity .
Case Studies
Mechanism of Action
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex exerts its effects involves the coordination of the copper ion to the Schiff base ligand, which stabilizes the copper in a specific oxidation state. This allows the complex to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-]: The ligand without the copper ion.
Copper(II) acetate: A simple copper(II) salt used in the synthesis of the complex.
Schiff base ligands: Other Schiff base ligands derived from different aldehydes and amines.
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is unique due to the specific coordination environment provided by the Schiff base ligand, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Biological Activity
Copper complexes, particularly those involving phenolic and imine ligands, have garnered attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article focuses on the compound Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate , exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a copper ion coordinated with a complex ligand that includes both phenolic and imine functionalities. This structural arrangement is crucial for its biological activity, influencing properties such as solubility, lipophilicity, and binding affinity to biological targets.
Antimicrobial Activity
Numerous studies have demonstrated that copper complexes exhibit significant antimicrobial properties against a range of pathogens:
- Bacterial Activity : Research indicates that copper(II) complexes can effectively inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for these complexes often show superior activity compared to their corresponding ligands. For instance, copper complexes have been reported to have MIC values as low as 0.1 mg/mL against various bacterial strains .
- Fungal Activity : The antifungal efficacy of copper complexes is also notable. Studies report MIC values ranging from 0.7 to 250 µg/mL against Candida albicans, surpassing the activity of traditional antifungal agents like nystatin .
The antimicrobial action of copper complexes can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Upon entering microbial cells, copper ions can catalyze the formation of ROS, leading to oxidative stress and cell death .
- DNA Binding : Copper complexes have shown a propensity to bind with DNA, disrupting replication and transcription processes in pathogens . This interaction is facilitated by the geometry and charge density of the copper ion.
- Cell Membrane Disruption : The lipophilic nature of these complexes aids in their ability to penetrate microbial membranes, enhancing their bioavailability and efficacy .
Antioxidant Activity
Copper complexes are also recognized for their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation:
- Inhibition of Lipid Peroxidation : Studies demonstrate that copper(II) complexes exhibit high antioxidant activity comparable to standard antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol). For example, at concentrations of 100 µM, certain copper complexes significantly inhibited lipid peroxidation in vitro .
Cytotoxicity Studies
Investigations into the cytotoxic effects of copper complexes reveal a dual nature where they can selectively target cancer cells while exhibiting lower toxicity towards normal cells:
- Cancer Cell Lines : Regression analysis has shown that certain copper(II) chelates display significant cytotoxicity against tumor cell lines while being less harmful to normal tissue . The relationship between lipophilicity and cytotoxicity indicates that optimized substituents on the ligand can enhance therapeutic potential.
Case Studies
- Antibacterial Efficacy Against SARS-CoV-2 : Recent studies have explored the potential of copper complexes in binding to viral receptors, suggesting a possible role in inhibiting viral entry into host cells .
- Antioxidant Mechanism Exploration : A detailed study on various copper(II) complexes highlighted their ability to reduce oxidative stress markers in cellular models, supporting their use as therapeutic agents in oxidative stress-related diseases .
Properties
Molecular Formula |
C18H18CuN2O2 |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C18H20N2O2.Cu/c1-13-3-5-17(21)15(9-13)11-19-7-8-20-12-16-10-14(2)4-6-18(16)22;/h3-6,9-12,21-22H,7-8H2,1-2H3;/q;+2/p-2 |
InChI Key |
NSCMXISSIISUIG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)[O-])C=NCCN=CC2=C(C=CC(=C2)C)[O-].[Cu+2] |
Origin of Product |
United States |
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